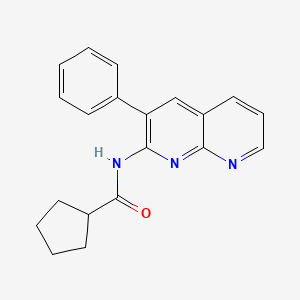

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

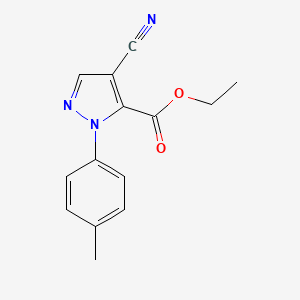

“N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide” is a chemical compound. It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been a topic of considerable interest. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized various derivatives of compounds related to N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide, focusing on their chemical properties, structural elucidation, and potential as lead compounds for further drug development. For example, Özer et al. (2009) conducted a study on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, providing insights into their crystal structure through X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticancer Evaluation

Several studies have evaluated the anticancer potential of naphthyridine derivatives. Ravichandiran et al. (2019) synthesized and assessed the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against various human cancer cell lines, revealing potent cytotoxic activity (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Anti-inflammatory Activity

Madaan et al. (2013) explored the anti-inflammatory activity of a naphthyridine derivative, showing significant inhibition of inflammatory markers in both in vitro and in vivo models, suggesting its potential for further development as a compound with dual anti-cancer and anti-inflammatory properties (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).

Orientations Futures

The future directions for “N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is also of interest .

Mécanisme D'action

Target of Action

Compounds with a 1,8-naphthyridine core have been known to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It is known that 1,8-naphthyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

1,8-naphthyridine derivatives have been known to influence several biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar 1,8-naphthyridine derivatives have been studied .

Result of Action

It is known that 1,8-naphthyridine derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

It is known that environmental factors can influence the action of similar 1,8-naphthyridine derivatives .

Propriétés

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(15-9-4-5-10-15)23-19-17(14-7-2-1-3-8-14)13-16-11-6-12-21-18(16)22-19/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWAADFCBLFXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

methyl}phenol](/img/structure/B2821232.png)

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)